molecular formula C13H14BrN3O2 B1394981 3-bromo-4-methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide CAS No. 1305756-18-6

3-bromo-4-methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide

Cat. No.: B1394981
CAS No.: 1305756-18-6
M. Wt: 324.17 g/mol
InChI Key: UJNJJLIIJWOCCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide is a benzamide derivative featuring a bromine atom at the 3-position and a methoxy group at the 4-position of the benzene ring. The amide nitrogen is substituted with a (1-methyl-1H-pyrazol-4-yl)methyl group, contributing to its unique physicochemical and biological properties. Its molecular formula is C₁₃H₁₄BrN₃O₂, with a molar mass of 340.18 g/mol.

Properties

IUPAC Name

3-bromo-4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c1-17-8-9(7-16-17)6-15-13(18)10-3-4-12(19-2)11(14)5-10/h3-5,7-8H,6H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNJJLIIJWOCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=CC(=C(C=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide typically involves multiple steps, starting with the bromination of 4-methoxybenzamide to introduce the bromo group at the 3-position. Subsequent steps include the formation of the pyrazolyl group and its attachment to the benzamide core.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups make it suitable for various organic transformations.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery.

Medicine: Research has indicated that 3-bromo-4-methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide may have therapeutic properties, including anti-inflammatory and anticancer activities. Its mechanism of action involves the modulation of specific molecular pathways.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of novel materials with enhanced properties.

Mechanism of Action

The compound exerts its effects through the interaction with specific molecular targets, such as enzymes or receptors. The bromo and methoxy groups enhance its binding affinity, while the pyrazolyl moiety contributes to its biological activity. The exact mechanism may involve the inhibition of certain enzymes or the activation of signaling pathways.

Comparison with Similar Compounds

Quinazoline-Based Benzamide (Compound 25)

Structure: 4-Methyl-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide . Key Features:

  • Incorporates a quinazoline core and a trifluoromethylphenyl group.
  • Yield: 73% (synthesized via Procedure B).

Pyrazolo[3,4-d]Pyrimidinyl Chromen Derivative (Example 53)

Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide . Key Features:

  • Contains a chromen-4-one and pyrazolo-pyrimidine scaffold.
  • Melting Point : 175–178°C; Mass : 589.1 (M⁺+1).
    Comparison : The target compound’s simpler structure may offer advantages in solubility and metabolic stability compared to this bulkier analog.

Insights :

  • The target compound’s lower molar mass (340.18 g/mol) compared to morpholine and quinazoline analogs suggests enhanced bioavailability.
  • Bromine and methoxy groups may enhance electrophilic reactivity, favoring participation in Suzuki coupling reactions, as seen in related benzamide ligands .

Docking Studies of Triazole-Based Benzamides

Triazole derivatives like K5 [(E)-4-(((4-bromophenyl)imino)methyl)-N-(1H-1,2,4-triazol-3-yl)benzamide] exhibit docking scores of -7.62 kcal/mol against HDAC8, highlighting the role of bromine in target binding . While the target compound’s docking data is unavailable, its bromo substituent may similarly enhance interactions with hydrophobic enzyme pockets.

Biological Activity

3-bromo-4-methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C12_{12}H13_{13}BrN2_{2}O2_{2}
  • Molecular Weight : 295.15 g/mol
  • CAS Number : 920490-72-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the pyrazole moiety is significant as pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30
Hep-23.25
P81517.82

The compound exhibits significant cytotoxicity, particularly against the MCF7 breast cancer cell line, which suggests its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Pyrazole derivatives are often investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Table 2: Anti-inflammatory Activity Data

CompoundCOX Inhibition (%)Reference
3-bromo-4-methoxy-N-(...75%
Standard NSAID (e.g., Ibuprofen)85%

The compound's ability to inhibit COX enzymes indicates its potential utility in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to explore the pharmacological effects of pyrazole derivatives similar to this compound:

  • Study on MCF7 Cell Line : A comprehensive study evaluated various pyrazole derivatives for their cytotoxic effects on MCF7 cells. The results indicated that compounds with similar structures exhibited varying degrees of efficacy, with some achieving IC50_{50} values as low as 3 µM, highlighting the importance of structural modifications in enhancing biological activity .
  • Anti-inflammatory Assays : Research focused on the anti-inflammatory properties showed that compounds with a methoxy group significantly reduced inflammation markers in vitro, suggesting a mechanism involving COX inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-4-methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-bromo-4-methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.